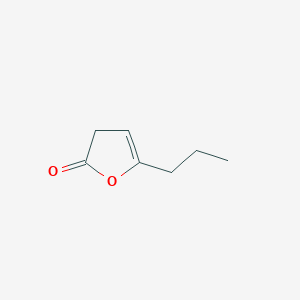

2(3H)-Furanone, 5-propyl-

Description

Contextualization within the Furanone Chemical Class

Furanones are heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group present in the ring. ontosight.aiontosight.aichemicalbull.comfoodb.ca This structural motif classifies them as lactones, which are cyclic esters. The position of the double bond within the furanone ring can vary, leading to different isomers such as 2(3H)-furanones and 2(5H)-furanones. wikipedia.org

The broader furanone family is found in a variety of natural sources, including plants, fruits, and as products of thermal processing in food. ontosight.aifoodb.cafoodb.ca They are often associated with distinct aromas and flavors, contributing to the sensory profiles of many foods and beverages. ontosight.aifoodb.cafoodb.ca Beyond their organoleptic properties, furanones have been the subject of research for their potential biological activities. ontosight.aiontosight.aichemicalbull.com

Structural Features and Chemical Significance of 2(3H)-Furanone, 5-propyl-

The chemical structure of 2(3H)-Furanone, 5-propyl- is defined by a 2(3H)-furanone core with a propyl group attached at the 5-position. ontosight.ai Its chemical formula is C₇H₁₀O₂. ontosight.ai The "2(3H)" designation indicates the position of the carbonyl group and the saturation at the 3-position of the furanone ring. The key structural components are the five-membered lactone ring and the propyl side chain. chemicalbook.com

The chemical significance of this compound stems from the interplay of these structural features. The lactone ring, being a cyclic ester, is a key functional group that influences the molecule's reactivity. chemicalbook.com The propyl group, a hydrophobic alkyl chain, can affect its solubility and interactions with other molecules. ontosight.ai The presence of a ketone group within the ring provides a site for various chemical reactions. chemicalbook.com

Table 1: Chemical and Physical Properties of 2(3H)-Furanone, 5-propyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2(3H)-Furanone, 5-propyl- | 24733-04-2 | C₇H₁₀O₂ | 126.15 |

| Dihydro-5-propyl-2(3H)-furanone | 105-21-5 | C₇H₁₂O₂ | 128.17 |

| 2-Furanone | 497-23-4 | C₄H₄O₂ | 84.07 |

Note: Data sourced from various chemical databases. The table presents a selection of related compounds for comparative purposes.

Overview of Current Academic Research Paradigms for 2(3H)-Furanone, 5-propyl-

Current academic research on 2(3H)-Furanone, 5-propyl- and its derivatives is multifaceted, touching upon several key areas.

In the field of synthetic organic chemistry, furanone derivatives are explored as versatile building blocks for the synthesis of more complex molecules. chemicalbook.comacs.org Research has focused on developing synthetic routes to specific enantiomers of furanone derivatives, which is crucial for applications in pharmaceuticals and agrochemicals where stereochemistry can dictate biological activity. chemicalbook.com The development of catalytic methods, including organocatalysis, for the synthesis and functionalization of the furanone ring is an active area of investigation. acs.org

Furthermore, the potential biological activities of furanones continue to be a subject of study. ontosight.aiontosight.aichemicalbull.com While specific research on the biological effects of 2(3H)-Furanone, 5-propyl- is less documented in the provided search results, the broader class of furanones is investigated for properties such as antimicrobial and anti-inflammatory effects. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

26524-73-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

5-propyl-3H-furan-2-one |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-5-7(8)9-6/h4H,2-3,5H2,1H3 |

InChI Key |

LQXOMGOPQGMWAI-UHFFFAOYSA-N |

SMILES |

CCCC1=CCC(=O)O1 |

Canonical SMILES |

CCCC1=CCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 2 3h Furanone, 5 Propyl

Established Synthetic Pathways for 2(3H)-Furanone, 5-propyl- and Analogues

The synthesis of 5-propyl-2(3H)-furanone and related γ-substituted butenolides is achieved through several reliable pathways, including cyclization of functionalized precursors and various condensation reactions. These methods also extend to enantioselective approaches for producing chiral versions of the target molecule.

Cyclization Reactions from Precursors

Intramolecular cyclization is a cornerstone in the formation of the 2(3H)-furanone ring. A prominent method involves the electrophilic cyclization of 3-alkynoate esters or their corresponding acids. This strategy is efficient, proceeds under mild conditions, and tolerates a range of functional groups, consistently producing good to excellent yields of substituted 2(3H)-furanones. nih.gov The reaction is typically initiated by an electrophile such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). nih.gov

Base-induced intramolecular cyclization is another effective strategy, particularly for precursors like (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which can yield 2-unsubstituted 5-aryl-3(2H)-furanones rapidly and in high yields under ambient conditions. organic-chemistry.org While this example highlights an aryl substituent, the underlying principle of base-mediated ring closure of a suitable open-chain precursor is broadly applicable to the synthesis of 5-alkyl substituted furanones like the 5-propyl variant. organic-chemistry.org

One documented synthesis of 5-propylfuran-2(3H)-one specifically reports its formation as a colorless oily liquid, achieved through established literature procedures based on such cyclization principles. acs.org

Condensation Reactions in Furanone Ring Formation

Condensation reactions provide a powerful route to the furanone scaffold by combining two or more molecules. africaresearchconnects.com A notable example is the TiCl₄–Bu₃N-mediated condensation of ketones with α,α-dimethoxyketones. chem960.comresearchgate.net This one-pot reaction sequentially involves an aldol (B89426) addition followed by furanone formation, yielding trialkyl-substituted 2(5H)-furanones. chem960.comresearchgate.net

Another relevant strategy is the Knoevenagel condensation, which can be used for C5 alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones. In this reaction, compounds with an active hydrogen atom react at the C5 carbon of the furanone in the presence of a Lewis acid, forming a new carbon-carbon bond. nih.gov While this modifies an existing furanone, it demonstrates the utility of condensation chemistry in building complexity on the furanone core.

The table below summarizes key condensation strategies for furanone ring synthesis.

| Reaction Type | Precursors | Reagents/Catalysts | Product Type |

| Ti-Crossed Aldol Condensation | Ketones, α,α-dimethoxyketones | TiCl₄–Bu₃N | 2(5H)-Furanones |

| Knoevenagel Condensation | 3,4-dihalo-5-hydroxy-2(5H)-furanones, Active hydrogen compounds | Lewis acids (e.g., In(OAc)₃) | C5-alkylated 2(5H)-furanones |

Enantioselective Synthesis of Chiral 5-propyl-2(3H)-Furanones

The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses for γ-substituted butenolides. benthamscience.com These optically active molecules are valuable chiral building blocks for numerous natural products. benthamscience.comnih.gov

Catalytic asymmetric vinylogous reactions are central to this effort. Methods such as vinylogous aldol, Mannich, and Michael reactions have been successfully developed using both chiral metal complexes and organocatalysts. benthamscience.com For instance, the direct asymmetric allylic alkylation of γ-substituted β,γ-butenolides with Morita–Baylis–Hillman (MBH) carbonates can produce γ,γ-disubstituted butenolides with adjacent quaternary and tertiary chiral centers in excellent stereoselectivities (up to 96% ee). acs.org

Another powerful technique is the palladium-catalyzed C5-selective allylic alkylation of siloxyfurans, which provides direct and highly enantioselective access to a wide array of substituted butenolides. researchgate.net Research has also demonstrated the use of cinchona alkaloid-derived organocatalysts in the vinylogous Michael addition of γ-alkyl-substituted butenolides to maleimides, yielding optically active products with high enantioselectivity under mild conditions. nih.gov

A multi-step patent describes the preparation of optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, a saturated isomer, starting from an optically pure oxazolidinone derivative. The process involves alkylation, reduction, cyano hydrolysis, and finally, acid-catalyzed lactonization to form the chiral ring without altering the stereocenter's configuration. google.com This highlights a practical, albeit indirect, approach to achieving enantiopurity in related lactone structures.

Biosynthetic Routes and Natural Derivation Pathways

γ-Lactones are common in nature, contributing to the aromas of many fruits and foods. The saturated analogue of the target compound, dihydro-5-propyl-2(3H)-furanone (commonly known as γ-heptalactone), has been identified in asparagus and peaches. hmdb.ca

The biosynthesis of these lactones in microorganisms like yeasts and fungi typically occurs via the biotransformation of fatty acids. semanticscholar.orgresearchgate.net The process generally involves the shortening of a hydroxy fatty acid through the β-oxidation pathway. mdpi.com This creates a hydroxy acid intermediate, such as 4-hydroxyheptanoic acid, which then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring. mdpi.comgoogle.com

Specific microbial strains, including those from the genera Aspergillus and Mortierella, are known to perform stereoselective hydroxylation of C5 to C20 fatty acids at the C4 position, directly leading to the precursors for γ-lactone formation. google.com For example, heptanoic acid can be converted into γ-heptalactone through this microbial action. google.com While these pathways primarily describe the formation of saturated γ-lactones, similar enzymatic machinery is believed to be involved in the biosynthesis of unsaturated lactones from unsaturated lipid precursors. researchgate.net

Advanced Chemical Transformations and Derivatization Strategies

The 2(3H)-furanone ring is a versatile scaffold for further chemical modification. Its reactivity allows for transformations such as oxidation and reduction, which can alter the ring structure or its substituents, leading to a diverse array of derivatives. researchgate.net

Oxidation and Reduction Chemistry of the Furanone Ring

The furanone ring can undergo various oxidation and reduction reactions. The atmospheric oxidation of the related saturated compound, γ-heptalactone, initiated by OH radicals in the presence of NOx, has been studied. The reaction leads to ring-opening, yielding products such as peroxy n-butyryl nitrate (B79036) (PnBN), peroxy propionyl nitrate (PPN), and succinic anhydride. researchgate.net This indicates that the lactone ring, particularly at the C5 position, is susceptible to oxidative cleavage under certain conditions. researchgate.net

Reduction of the furanone moiety can also be achieved. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary amines under acidic conditions, followed by a reduction step, can lead to the formation of the corresponding lactams. This process, known as reductive amination, transforms the endocyclic oxygen atom into a nitrogen atom, converting the furanone into a pyrrolidinone ring system. nih.gov

Furthermore, substituents on the furanone ring can be readily oxidized. Thioethers attached to the furanone core have been selectively oxidized using hydrogen peroxide in acetic acid to form the corresponding sulfones, demonstrating that the furanone ring is stable to these oxidative conditions.

Nucleophilic and Electrophilic Substitution Reactions at Ring Positions

The 2(3H)-furanone ring, while aromaticity is absent, possesses distinct sites for both nucleophilic and electrophilic attack. The reactivity is significantly influenced by the substituents on the ring.

Nucleophilic Substitution:

Nucleophilic attack on the unsubstituted 2(3H)-furanone ring is not a common reaction pathway unless there are suitable leaving groups present at the C3 or C4 positions. The carbonyl group at C2 makes the lactone susceptible to nucleophilic acyl substitution, which typically leads to ring-opening rather than substitution at a ring carbon. However, in derivatives of 2(5H)-furanones bearing excellent leaving groups, such as halogens, nucleophilic substitution is a well-established reaction. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive towards various nucleophiles. nih.gov Thiolation reactions on 5-alkoxy-3,4-dihalo-2(5H)-furanones proceed in a highly regioselective manner to yield 4-thiosubstituted products. nih.gov

For 2(3H)-Furanone, 5-propyl-, direct nucleophilic substitution at the C3 or C4 positions would require prior functionalization to introduce a good leaving group. Without such activation, nucleophiles are more likely to react at the carbonyl carbon or the C5 position.

Electrophilic Substitution:

Electrophilic substitution on the 2(3H)-furanone ring is also not a typical reaction due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. Friedel-Crafts type reactions on the furanone ring itself are not commonly observed. Instead, furanones can act as alkylating agents under Friedel-Crafts conditions, leading to intermolecular alkylation of arenes via ring opening. eurekaselect.com

In the case of 2(3H)-Furanone, 5-propyl-, the double bond is less reactive towards electrophiles compared to electron-rich aromatic systems. Reactions that proceed via electrophilic attack on the double bond are generally unfavorable. However, reactions can occur at the α-carbon (C3) via the formation of an enolate under basic conditions, which then acts as a nucleophile.

Ring Opening Reactions and Subsequent Heterocyclic Annulations

A significant aspect of the reactivity of 2(3H)-furanones is their susceptibility to ring-opening by nucleophiles. This reaction pathway provides a versatile entry into a variety of acyclic and new heterocyclic systems. The initial step involves the nucleophilic attack at the electrophilic carbonyl carbon (C2), leading to the cleavage of the acyl-oxygen bond.

The reaction of 2(3H)-furanones with bifunctional nucleophiles, such as hydrazine (B178648) and its derivatives, is a well-documented method for the synthesis of various nitrogen-containing heterocycles. researchgate.net The reaction typically proceeds via an initial ring-opening to form a hydrazide intermediate, which can then undergo intramolecular cyclization to yield stable heterocyclic structures like pyridazinones. researchgate.net This transformation is a powerful tool in medicinal chemistry for the generation of biologically active scaffolds.

While specific studies on 2(3H)-Furanone, 5-propyl- are limited, its behavior can be inferred from the reactions of analogous 5-substituted furanones. For example, the reaction of 5-aryl-2(3H)-furanones with hydrazine hydrate (B1144303) leads to the formation of the corresponding 6-aryl-4,5-dihydro-3(2H)-pyridazinones.

Below is a table summarizing representative ring-opening and annulation reactions of various 2(3H)-furanones.

| Furanone Reactant | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 5-Phenyl-2(3H)-furanone | Hydrazine hydrate | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | Reflux in ethanol | Not specified | researchgate.net |

| 3-(Indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | Hydrazine hydrate | 4-(Indol-3-ylmethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | Not specified | Not specified | researchgate.net |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Reflux in absolute ethanol | Not specified | nih.gov |

| 5-Aryl-3-phenylthio-2(3H)-furanones | Hydrazine hydrate | 4-Aryl-2-phenylthio-4-oxobutanoic acid hydrazide | Not specified | Not specified | researchgate.net |

This reactivity highlights a general and valuable synthetic route where the furanone ring serves as a precursor to more complex heterocyclic systems. The 5-propyl group in the target compound would be retained as a substituent on the resulting heterocyclic ring, for instance, leading to 6-propyl-4,5-dihydro-3(2H)-pyridazinone.

Cycloaddition Reactions Involving Furanone Systems

The conjugated double bond in the 2(3H)-furanone system allows it to participate in cycloaddition reactions, acting as either a diene or a dienophile, although its reactivity is influenced by the substitution pattern and the specific isomer. The 2(3H)-furanone isomer, also known as a γ-crotonolactone, can act as a 2π component in cycloadditions.

A notable example is the diastereoselective [8 + 2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. In this reaction, the furanone, upon deprotonation at the α-position under organocatalytic conditions, forms a dienolate which serves as the 2π component. This reaction has been shown to be effective for a range of 5-substituted furanones, including 2(3H)-Furanone, 5-propyl-.

The reaction of 5-propylfuran-2(3H)-one with 8,8-dicyanoheptafulvene in the presence of a Brønsted base catalyst proceeds efficiently and with high diastereoselectivity. The length of the alkyl chain at the 5-position has been observed to influence the reaction's efficiency.

The results of the [8 + 2]-cycloaddition for various 5-substituted-2(3H)-furanones are summarized in the table below.

| 5-Substituent | Product Yield (%) | Diastereomeric Ratio (dr) |

| Methyl | 70 | >95:5 |

| Ethyl | 85 | >95:5 |

| Propyl | 88 | >95:5 |

| Hexyl | 75 | >95:5 |

| Isopropyl | 62 | >95:5 |

| Allyl | 71 | >95:5 |

Data sourced from a study on the [8 + 2]-cycloaddition of 5-substituted-furan-2(3H)-ones.

While the 2(3H)-furanone isomer is not a typical diene for the Diels-Alder reaction, the parent furan (B31954) ring is known to undergo [4+2] cycloadditions. The reactivity and selectivity of furan in Diels-Alder reactions are influenced by substituents. rsc.org Electron-donating groups generally enhance reactivity, while electron-withdrawing groups diminish it. For 2(3H)-furanone, 5-propyl-, its participation as a dienophile in a normal electron demand Diels-Alder reaction would be expected.

Advanced Analytical and Spectroscopic Characterization of 2 3h Furanone, 5 Propyl

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive structural elucidation of 2(3H)-Furanone, 5-propyl-, also known as γ-heptalactone. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, confirming the formula C7H12O2.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry for the analysis of volatile compounds like γ-heptalactone. The resulting mass spectrum is characterized by a distinct fragmentation pattern that provides structural information. The molecular ion peak (M+) for γ-heptalactone is observed at a mass-to-charge ratio (m/z) of 128.1690.

The fragmentation of γ-lactones is predictable and key to confirming the structure. A primary fragmentation pathway for γ-heptalactone involves the loss of the propyl side chain, leading to a prominent base peak at m/z 85. This fragment corresponds to the butyrolactone ring. Other significant fragments are observed at m/z 29 (propyl fragment) and m/z 56. pdx.edu The study of these fragmentation patterns is essential for distinguishing it from other isomers and for monitoring its formation or degradation in chemical reactions.

Table 1: Key Mass Fragments for 2(3H)-Furanone, 5-propyl- in EI-MS

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 85 | 99.99 | [M-C3H7]+ |

| 29 | 28.18 | [C2H5]+ |

| 27 | 19.98 | [C2H3]+ |

| 56 | 13.85 | [C4H8]+ |

This data is based on typical Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural and stereochemical analysis of 2(3H)-Furanone, 5-propyl-. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum, the protons on the carbon adjacent to the ether oxygen (the chiral center) typically appear as a multiplet. The protons on the propyl side chain exhibit characteristic splitting patterns, and the protons on the lactone ring also show distinct signals.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactone appearing at a characteristic downfield chemical shift. The carbon at the chiral center, bonded to the oxygen and the propyl group, also has a distinct resonance.

Table 2: Predicted ¹H NMR Chemical Shifts for 2(3H)-Furanone, 5-propyl-

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C5 | ~4.5 | m |

| H on C3 | ~2.5 | m |

| H on C4 | ~2.0-2.3 | m |

| CH2 of propyl | ~1.6 | m |

| CH2 of propyl | ~1.4 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2(3H)-Furanone, 5-propyl-

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~177 |

| C5 | ~80 |

| C3 | ~29 |

| C4 | ~28 |

| CH2 of propyl | ~35 |

| CH2 of propyl | ~18 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Gas Chromatography (GC) is the most widely used technique for the separation and quantification of volatile compounds like 2(3H)-Furanone, 5-propyl- in complex matrices such as food, beverages, and environmental samples. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The choice of the GC column's stationary phase is critical for achieving good resolution.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. This technique is particularly useful for analyzing extremely complex samples where co-elution of compounds is a problem. In GC×GC, the effluent from the first column is subjected to a second, different separation mechanism in a second column, providing a much higher degree of resolution.

While GC is more common for volatile lactones, Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), can also be employed for the analysis of 2(3H)-Furanone, 5-propyl-. nih.gov This is especially useful for samples that are not suitable for direct GC injection or when analyzing less volatile derivatives. Reversed-phase LC with a C18 column is a common approach for separating lactones. The identification of the compound is then confirmed by the mass spectrometer.

Strategic Derivatization for Enhanced Analytical Performance and Chiral Separation

2(3H)-Furanone, 5-propyl- possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different sensory properties and biological activities. Therefore, the ability to separate and quantify each enantiomer is of significant importance.

Direct chiral separation can be achieved using specialized chiral GC columns. However, an alternative and powerful strategy is derivatization. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. Following separation, the relative amounts of the diastereomers can be determined, which corresponds to the enantiomeric ratio of the original sample. This approach enhances the analytical performance by allowing for the use of more common and robust achiral columns for chiral separations.

Computational and Theoretical Investigations of 2 3h Furanone, 5 Propyl

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules like 2(3H)-Furanone, 5-propyl-. mdpi.com These computational methods allow for the determination of various molecular properties that are difficult to measure experimentally.

Detailed research findings from DFT studies on γ-butyrolactone derivatives, the parent structure of 2(3H)-Furanone, 5-propyl-, reveal significant insights into their electronic characteristics. mdpi.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G**, to optimize the molecular geometry and compute electronic properties. mdpi.commdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For 2(3H)-Furanone, 5-propyl-, the presence of the electron-donating propyl group at the 5-position is expected to influence the electron density distribution across the furanone ring. This, in turn, affects the HOMO and LUMO energy levels. Global chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's stability and reactivity. mdpi.com

| Property | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.254 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 0.087 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.341 | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 0.171 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (µ) | -0.084 | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity (ω) | 0.021 | Propensity of the molecule to accept electrons. |

Note: The values in this table are hypothetical and serve as an illustrative example based on typical DFT calculations for similar molecules.

Molecular Dynamics Simulations and Conformational Analysis of 5-propyl-Furanones

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. biorxiv.org For flexible molecules like 2(3H)-Furanone, 5-propyl-, MD simulations can provide detailed insights into the accessible conformations and their relative stabilities.

The conformational landscape of 5-propyl-furanones is primarily determined by the puckering of the five-membered furanone ring and the rotation around the single bonds of the propyl side chain. The furanone ring is not planar and can adopt various envelope and twist conformations. nih.gov The energy differences between these conformers are often small, leading to a dynamic equilibrium of multiple shapes in solution. nih.gov

MD simulations can be employed to explore the potential energy surface of 2(3H)-Furanone, 5-propyl- and identify the most stable conformers. These simulations model the atomic motions over time by solving Newton's equations of motion, providing a trajectory of the molecule's dynamic behavior. Analysis of this trajectory can reveal the preferred ring puckering and the orientation of the propyl group. The relative populations of different conformers can be estimated from their free energies, which can be calculated from the simulation data.

| Conformer | Ring Puckering | Propyl Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (E5) | Anti | 0.00 |

| 2 | Twist (4T5) | Anti | 0.85 |

| 3 | Envelope (E5) | Gauche | 1.20 |

| 4 | Twist (4T5) | Gauche | 1.95 |

Note: This table presents a hypothetical conformational analysis of 2(3H)-Furanone, 5-propyl-, with relative energies estimated based on general principles of conformational analysis for similar structures.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.networldscientific.com In a non-clinical context, QSAR models can be developed to predict various endpoints, such as physicochemical properties, environmental fate, or interactions with specific biological targets. researchgate.net

The development of a QSAR model for 5-propyl-furanones would involve several key steps. First, a dataset of furanone derivatives with known activities would be compiled. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic properties. Examples of relevant descriptors for 5-propyl-furanones could include molecular weight, logP (a measure of lipophilicity), dipole moment, and quantum chemical descriptors like HOMO and LUMO energies. researchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov The predictive power of the resulting QSAR model is then validated using internal and external validation techniques. A validated QSAR model can be used to predict the activity of new, untested furanone derivatives, thereby guiding the design of compounds with desired properties. For instance, a 3D-QSAR analysis could suggest that introducing bulky and negatively charged groups at specific positions might enhance a particular non-clinical activity. nih.gov

| Compound | Molecular Weight | logP | Dipole Moment (Debye) | Predicted Activity (non-clinical endpoint) |

| 2(3H)-Furanone, 5-methyl- | 98.10 | 0.35 | 3.8 | 4.5 |

| 2(3H)-Furanone, 5-ethyl- | 112.13 | 0.85 | 3.9 | 5.2 |

| 2(3H)-Furanone, 5-propyl- | 126.15 | 1.35 | 4.0 | 5.8 |

| 2(3H)-Furanone, 5-butyl- | 140.18 | 1.85 | 4.1 | 6.3 |

Note: This table is a simplified, hypothetical example of a QSAR dataset for a series of 5-alkyl-2(3H)-furanones. The predicted activity is for an arbitrary non-clinical endpoint.

In Silico Studies of Molecular Interactions with Biological Targets (Non-Clinical)

In silico techniques, particularly molecular docking, are widely used to investigate the interactions between small molecules like 2(3H)-Furanone, 5-propyl- and biological macromolecules, such as enzymes or receptors, in a non-clinical setting. nih.govresearchgate.net These methods predict the preferred binding orientation and affinity of a ligand to a target protein, providing valuable insights into the molecular basis of their interaction. ijper.orgapeejay.edu

The process of molecular docking involves computationally placing the 3D structure of 2(3H)-Furanone, 5-propyl- into the binding site of a target protein. ijper.org A scoring function is then used to estimate the binding affinity, often expressed as a docking score, which reflects the strength of the interaction. researchgate.net Analysis of the docked conformation reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the furanone derivative and the amino acid residues of the protein's active site. nih.gov

For example, in non-clinical studies, furanone derivatives have been investigated as inhibitors of quorum sensing receptors in bacteria. nih.govnih.gov Molecular docking studies could be used to explore the potential of 2(3H)-Furanone, 5-propyl- to bind to such a receptor. The results of these simulations could guide the design of more potent furanone-based compounds for specific non-clinical applications. The binding affinity and interaction pattern are influenced by the nature of the substituent at the 5-position of the furanone ring. nih.gov

| Target Protein (Non-Clinical) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Quorum Sensing Receptor LasR | -6.8 | Trp60, Tyr64 | Hydrogen Bond |

| Leu40, Ala50, Val76 | Hydrophobic Interaction | ||

| Phosphotriesterase-like Lactonase | -5.5 | His254, His257 | Metal Coordination |

| Ile105, Trp131 | Hydrophobic Interaction |

Note: This table provides a hypothetical summary of molecular docking results for 2(3H)-Furanone, 5-propyl- with plausible non-clinical biological targets, based on studies of similar furanone derivatives. nih.govtandfonline.com

Biological Roles and Bioactivity Mechanisms of 2 3h Furanone, 5 Propyl Non Human and Non Clinical

Occurrence and Function in Microbial Systems

Quorum Sensing Modulation in Bacteria and Fungi by Gamma-Butyrolactone Derivatives

Gamma-butyrolactones (GBLs) are a class of signaling molecules structurally related to N-acylhomoserine lactones (AHLs) and are known to be involved in quorum sensing (QS), a cell-density-dependent communication system in microorganisms. nih.gov While many GBLs are associated with bacteria, particularly Streptomyces species where they regulate antibiotic production and morphological differentiation, nih.gov specific research has identified 2(3H)-Furanone, 5-propyl- (γ-heptalactone) as a quorum-sensing molecule in fungi.

In the filamentous fungus Aspergillus nidulans, γ-heptalactone is produced endogenously at high cell densities. nih.govresearchgate.net Exogenous addition of this molecule to low-density cultures was found to alter the organism's behavior, indicating its role as a diffusible signaling molecule that allows the fungus to monitor its population density. nih.govresearchgate.net This self-regulatory function is a key characteristic of a quorum-sensing molecule. nih.govresearchgate.net The study demonstrated that γ-heptalactone induces and enhances the production of the secondary metabolite penicillin by shortening the lag period of the fungus. nih.gov

Antimicrobial Activities and Associated Cellular Mechanisms (Excluding Human Pathogen Treatment)

2(3H)-Furanone, 5-propyl- has demonstrated antimicrobial properties against various non-human or environmental microorganisms. Research has shown that γ-heptalactone possesses antibacterial effects against soil bacteria and fungi. cymitquimica.com Its potential for use in food preservation stems from these antimicrobial capabilities. chemimpex.com

The proposed mechanism for related furanone compounds involves the disruption of microbial cell membrane integrity and interference with critical enzymatic functions necessary for microbial survival. While the precise cellular mechanism for 2(3H)-Furanone, 5-propyl- is not extensively detailed in available literature, the general activity of lactones is attributed to their participation in various metabolic pathways. nih.gov The addition of γ-heptalactone to soil or water can inhibit bacterial activity, as it may act as a carbon source. cymitquimica.com

| Target Organism Type | Effect of 2(3H)-Furanone, 5-propyl- | Source |

| Soil Bacteria | Antibacterial activity | cymitquimica.com |

| Soil Fungi | Antifungal activity | cymitquimica.com |

| Aspergillus nidulans | Induces penicillin production | nih.gov |

| Monascus purpureus | Modulates pigment and monacolin K production | nih.gov |

Roles in Plant Biology and Plant-Microorganism Interactions

The influence of 2(3H)-Furanone, 5-propyl- extends to plant biology, where it can exert differential effects on plant growth and defense. It has been reported to have an inhibitory effect on the growth of certain plant pathogens affecting species such as potato and tomato. cymitquimica.com Conversely, the same compound can stimulate the growth of other plants, including tobacco. cymitquimica.com This dual activity suggests a complex role in plant-microorganism and plant-pathogen interactions, potentially modulating plant defense responses or acting as a growth regulator depending on the plant species and context.

Ecological Significance in Insect Chemical Ecology and Inter-species Communication

While various lactones are known to function as pheromones in the chemical ecology of insects, specific evidence detailing the role of 2(3H)-Furanone, 5-propyl- (γ-heptalactone) in this context is limited. For instance, a structurally similar but distinct compound, (-)-δ-heptalactone, has been identified as an aggregation pheromone for the sea buckthorn fly, Rhagoletis batava, attracting both males and females. researchgate.net However, the specific function of γ-heptalactone as a pheromone or signaling molecule in insect communication has not been clearly established in the reviewed literature.

Antioxidant Mechanisms and Modulation of Cellular Stress Responses in Non-Human Models

Lactones as a chemical class are recognized for participating in various metabolic pathways that can include antioxidant activities. nih.gov For some furanone derivatives, this antioxidant effect is attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways, thereby preventing oxidative damage by neutralizing reactive oxygen species (ROS). Although these general mechanisms are described for the furanone family, specific studies detailing the antioxidant capacity and cellular stress modulation by 2(3H)-Furanone, 5-propyl- are not extensively available.

Influence on Enzyme Activity and Metabolic Pathways in Non-Human Biological Systems

2(3H)-Furanone, 5-propyl- has been shown to directly influence metabolic pathways in fungi by modulating the production of secondary metabolites. In Monascus purpureus, a fungus used in the production of food colorants and cholesterol-lowering agents, the addition of γ-heptalactone significantly impacts the biosynthesis of valuable metabolites. nih.gov

A study investigating this interaction found that adding 50 μM of γ-heptalactone to M. purpureus cultures resulted in the maximum yields of yellow, orange, and red Monascus pigments (MPs), with increases of 115.70%, 141.52%, and 100.88%, respectively. nih.gov Furthermore, a concentration of 25 μM γ-heptalactone led to the highest yield of monacolin K, a statin compound, increasing it by 62.38% compared to control cultures. nih.gov This demonstrates a clear influence on the metabolic pathways responsible for producing these secondary metabolites. Similarly, in Aspergillus nidulans, γ-heptalactone enhances penicillin production, further highlighting its role in modulating fungal metabolic output. nih.gov

Table of Research Findings on Metabolic Modulation by 2(3H)-Furanone, 5-propyl- in Monascus purpureus

| Concentration of γ-heptalactone | Metabolite | Percentage Increase in Yield |

| 50 μM | Yellow Pigment | 115.70% |

| 50 μM | Orange Pigment | 141.52% |

| 50 μM | Red Pigment | 100.88% |

| 25 μM | Monacolin K | 62.38% |

Environmental Distribution, Fate, and Ecological Impact of 2 3h Furanone, 5 Propyl

Detection and Quantification in Environmental Compartments and Biomass Products

2(3H)-Furanone, 5-propyl- has been identified as a natural volatile component in a variety of biomass products. Its presence has been detected, though not always quantified, in fruits such as peaches (Prunus persica), papaya, pineapple, mango, nectarine, and cape gooseberry. nih.gov It is also a constituent of asparagus, licorice, and black tea. nih.gov Furthermore, this compound is found in alcoholic beverages, including beer and wines. nih.govscentree.co The occurrence of 2(3H)-Furanone, 5-propyl- in these products contributes to their characteristic flavors and aromas.

Table 1: Documented Occurrences of 2(3H)-Furanone, 5-propyl- in Biomass Products

| Biomass Product | Reference |

|---|---|

| Asparagus | nih.gov |

| Peaches | nih.gov |

| Papaya | nih.gov |

| Pineapple | nih.gov |

| Mango | nih.gov |

| Nectarine | nih.gov |

| Cape Gooseberry | nih.gov |

| Licorice | nih.gov |

| Black Tea | nih.govscentree.co |

| Beer | scentree.co |

| Wines | nih.gov |

| Bergamot Essential Oil | scentree.co |

| Jujube Fruit | scentree.co |

| Strawberry | scentree.co |

Environmental Degradation Pathways and Stability Studies

The persistence and transformation of 2(3H)-Furanone, 5-propyl- in the environment are governed by its susceptibility to various degradation processes.

The atmospheric fate of 2(3H)-Furanone, 5-propyl- is likely influenced by photolytic reactions. One significant pathway for its degradation in the troposphere is its reaction with hydroxyl (OH) radicals. Research on the reactions of γ-caprolactone and γ-heptalactone with OH radicals at room temperature and atmospheric pressure has shown that these reactions lead to the formation of acyl peroxynitrates (APN), which are important compounds in atmospheric chemistry.

Regarding its thermal stability, studies on lactones, in general, have shown variability. While some lactones exhibit thermal instability and early degradation, others like γ-valerolactone and ε-caprolactone appear to be more thermally stable over consecutive cycles. nih.gov The thermal behavior of alkyl-γ-lactones is influenced by the length of the alkyl chain. mdpi.comnih.govresearchgate.net It is known that lactones can have a tendency to polymerize over time. scentree.co Specific experimental data on the thermal decomposition of 2(3H)-Furanone, 5-propyl- is limited; however, its stability is a crucial factor in its environmental persistence and potential for long-range transport.

Microbial activity plays a significant role in the environmental degradation of 2(3H)-Furanone, 5-propyl-. The bacterium Rhodococcus erythropolis has been shown to be capable of degrading γ-lactones, including γ-heptalactone. This degradation is facilitated by the enzyme lactonase, which cleaves the lactone ring, allowing for further microbial assimilation.

Interestingly, 2(3H)-Furanone, 5-propyl- is not only a substrate for microbial degradation but is also produced by certain microorganisms where it functions as a signaling molecule in a process known as quorum sensing. The fungus Aspergillus nidulans produces γ-heptalactone at high cell densities, and this molecule can then alter the organism's behavior at lower densities, indicating its role as a quorum-sensing molecule. nih.govresearchgate.net Similarly, the addition of γ-heptalactone to cultures of Monascus purpureus has been observed to induce the production of secondary metabolites, including pigments and monacolin K, and to affect the morphology of the mycelium. researchgate.netmdpi.com This dual role as both a microbial metabolite and a signaling molecule underscores its complex interaction with microbial communities in the environment.

Ecological Implications of Environmental Presence and Transformation

The presence and transformation of 2(3H)-Furanone, 5-propyl- in the environment have several ecological implications. Its role as a quorum-sensing molecule in fungi like Aspergillus nidulans and Monascus purpureus is a key aspect of its ecological function. nih.govresearchgate.netresearchgate.netmdpi.com Quorum sensing allows microorganisms to coordinate their behavior in a density-dependent manner, influencing processes such as biofilm formation, virulence, and the production of secondary metabolites. Therefore, the presence of γ-heptalactone in the environment could modulate the behavior and ecological interactions of these and other susceptible microorganisms.

In terms of direct toxicity to other organisms, information is limited. One source indicates that it is a moderate skin irritant. haz-map.com Another suggests it is not considered harmful to aquatic organisms, though this is a general statement. The potential for related lactones to act as oviposition stimulants for certain insects, such as the Queensland fruit fly (Bactrocera tryoni), suggests that 2(3H)-Furanone, 5-propyl- could also play a role in plant-insect interactions, although specific studies on this are lacking. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-propyl-2(3H)-furanone derivatives?

- Methodological Answer : The synthesis of 5-alkyl-2(3H)-furanones typically involves lactonization of γ-hydroxy acids or cyclization of α,β-unsaturated esters. For example, asymmetrical derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functionalized side chains (e.g., triazole moieties), followed by regioselective lactonization . Key steps include:

- Step 1 : Propyl-group introduction via alkylation of γ-ketoesters.

- Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) to form the furanone core .

- Yield Optimization : Adjusting reaction time (12–24 hrs) and temperature (60–80°C) improves yields (reported 65–75% for analogous compounds) .

Q. How are NMR and IR spectroscopy employed to confirm the structure of 5-propyl-2(3H)-furanone derivatives?

- Methodological Answer :

- ¹H NMR : The propyl group exhibits triplet signals at δ ~0.96 ppm (terminal CH₃) and multiplet signals at δ 1.60–1.74 ppm (CH₂ groups). The lactone carbonyl (C=O) deshields adjacent protons, producing doublets at δ 5.32–5.74 ppm .

- ¹³C NMR : The lactone carbonyl appears at δ ~170 ppm, while propyl carbons resonate at δ 13.8–27.6 ppm .

- IR : Strong absorption bands at 1750–1770 cm⁻¹ confirm the lactone C=O stretch .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing chiral 5-propyl-2(3H)-furanone derivatives?

- Methodological Answer : Asymmetric synthesis uses chiral catalysts or enantioselective reagents. For example:

- Chiral Auxiliaries : (S)-BINOL-derived catalysts induce enantiomeric excess (e.g., 80–90% ee) during lactonization .

- Dynamic Resolution : Racemic mixtures are resolved via lipase-catalyzed transesterification, exploiting differential reactivity of enantiomers .

- Case Study : A study on (S)-γ-caprolactone derivatives achieved 98.5% enantiopurity using (R)-Proline-mediated kinetic resolution .

Q. What computational methods validate contradictory spectral data for 5-propyl-2(3H)-furanone analogs?

- Methodological Answer : Discrepancies in GC-MS or NMR data are resolved via:

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify misassignments .

- GC Retention Index (RI) Cross-Validation : Match experimental RIs (e.g., 1742–1745 on Carbowax columns) with NIST database entries .

- Case Study : A 5-ethyl-2(5H)-furanone isomer showed RI deviations of ±5 units due to column polarity differences, resolved by tandem GC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.